molecular formula C9H6BrFN2O2 B13679532 Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B13679532
M. Wt: 273.06 g/mol
InChI Key: JEYGDRKPOYAWCK-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method involves the bromination and fluorination of a pyrrolo[2,3-b]pyridine precursor, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents makes it a versatile building block for the synthesis of a wide range of bioactive molecules .

Properties

Molecular Formula

C9H6BrFN2O2

Molecular Weight

273.06 g/mol

IUPAC Name

methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H6BrFN2O2/c1-15-9(14)7-6(10)5-2-4(11)3-12-8(5)13-7/h2-3H,1H3,(H,12,13)

InChI Key

JEYGDRKPOYAWCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)N=CC(=C2)F)Br

Origin of Product

United States

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